molecular formula C8H12N2O2 B066374 Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione CAS No. 185757-16-8

Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione

Cat. No.: B066374
CAS No.: 185757-16-8
M. Wt: 168.19 g/mol
InChI Key: IVSUXHRSHLSJKS-UHFFFAOYSA-N
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Description

Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione: is a heterocyclic compound with the molecular formula C8H12N2O2 It is characterized by a fused ring system consisting of a pyrrolo and diazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic anhydride, followed by cyclization to form the desired diazepine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of octahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

  • Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione
  • Octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-5-one
  • 1H-Pyrrolo[1,2-a][1,4]diazepine, octahydro-4,4-dimethyl-

Uniqueness: Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione is unique due to its specific ring structure and the presence of both pyrrolo and diazepine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, making it a subject of interest for researchers exploring new therapeutic agents. This article delves into the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H12N2O2. Its structure consists of a fused pyrrolo and diazepine ring system, which contributes to its biological activity. The compound is characterized by its ability to interact with various biological targets due to its unique ring configuration.

The mechanism of action for this compound involves interactions with specific enzymes or receptors. The compound's structure allows it to fit into active sites or binding pockets of target molecules, modulating their activity. This can lead to various biological effects depending on the specific target and context of use.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For example, studies have shown that certain derivatives demonstrate significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Several studies have explored the anticancer potential of this compound. It has been found to induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of signaling pathways involved in cell survival and death.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Research suggests that it may reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's.

Case Studies

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The results indicate that the compound exhibits stronger activity against Staphylococcus aureus compared to other tested strains.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that this compound induces apoptosis at concentrations ranging from 50 to 200 µM. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment.

Concentration (µM)% Apoptosis
5015
10030
20060

These findings suggest a dose-dependent increase in apoptotic activity.

Properties

IUPAC Name

3,4,7,8,9,9a-hexahydro-2H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c11-7-3-4-9-8(12)6-2-1-5-10(6)7/h6H,1-5H2,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSUXHRSHLSJKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NCCC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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